Isomer-Specific Potency: (Z)-SU4312 Exhibits 6.5-Fold Higher VEGFR2 Affinity than (E)-SU4312
The (Z)-isomer of SU4312 inhibits VEGFR2 (FLK-1) with an IC50 of 0.8 µM, whereas the (E)-isomer is substantially less potent, with an IC50 of 5.2 µM . This 6.5-fold difference underscores the critical importance of isomeric composition. A generic or impure preparation of SU4312 could contain variable ratios of these isomers, leading to inconsistent and potentially misleading experimental results. Researchers should prioritize vendors that provide detailed isomer ratio analysis.
| Evidence Dimension | Inhibitory potency against VEGFR2 (FLK-1) kinase |
|---|---|
| Target Compound Data | (Z)-SU4312 IC50 = 0.8 µM |
| Comparator Or Baseline | (E)-SU4312 IC50 = 5.2 µM |
| Quantified Difference | 6.5-fold higher potency for (Z)-isomer |
| Conditions | In vitro kinase inhibition assay; racemic mixture separated into pure isomers |
Why This Matters
This difference is critical for achieving reproducible VEGFR2 inhibition, as the less active (E)-isomer can act as a contaminant and reduce overall potency.
